molecular formula C8H10ClN3 B8053968 Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride

Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride

Cat. No.: B8053968
M. Wt: 183.64 g/mol
InChI Key: IWXPUHBVFLYCKE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride typically involves the following steps:

  • Formation of Imidazo[1,2-a]pyridine Core: The core structure of imidazo[1,2-a]pyridine can be synthesized through the condensation of an appropriate amine with a 2-aminopyridine derivative under acidic conditions.

  • Introduction of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where the imidazo[1,2-a]pyridine core reacts with a suitable amine source.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the synthesized compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Imidazo[1,2-a]pyridin-5-ylmethanamine oxo derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride is similar to other imidazo[1,2-a]pyridine derivatives, such as Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride. it is unique in its structure and potential applications. The differences in the position of the methanamine group and the presence of the hydrochloride salt contribute to its distinct properties and uses.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride

  • Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride

  • Imidazo[1,2-a]pyridin-4-ylmethanamine hydrochloride

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Properties

IUPAC Name

imidazo[1,2-a]pyridin-5-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXPUHBVFLYCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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